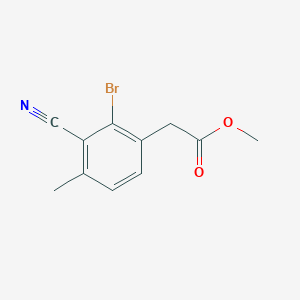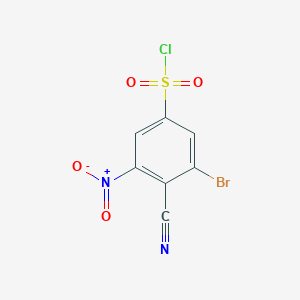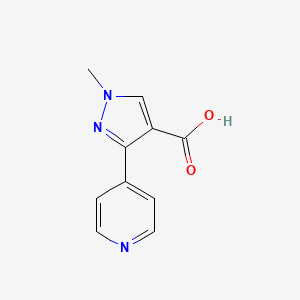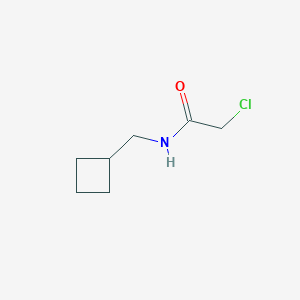
Methyl 2-bromo-3-cyano-4-methylphenylacetate
Übersicht
Beschreibung
Methyl 2-bromo-3-cyano-4-methylphenylacetate, also known as MBBCMPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of phenylacetic acid, and is composed of a methyl group, a bromine atom, a cyanide group, and a methylphenyl group. MBBCMPA is a colorless liquid at room temperature and has a pungent odor. It has a melting point of -35°C and a boiling point of 137°C.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-3-cyano-4-methylphenylacetate has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as an inhibitor of enzymes, and as an antioxidant. It has also been used in studies of the effects of various drugs on the central nervous system, and in the development of new drugs for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-3-cyano-4-methylphenylacetate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of various drugs. Additionally, it has been suggested that Methyl 2-bromo-3-cyano-4-methylphenylacetate may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemische Und Physiologische Effekte
Methyl 2-bromo-3-cyano-4-methylphenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Additionally, it has been shown to have antioxidant activity, and to reduce the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-bromo-3-cyano-4-methylphenylacetate has several advantages as a reagent for lab experiments. It is relatively inexpensive and easy to synthesize. Additionally, it is stable and can be stored for long periods of time without significant degradation. However, it is toxic and should be handled with care.
Zukünftige Richtungen
Methyl 2-bromo-3-cyano-4-methylphenylacetate has potential for a variety of future applications, including as a drug delivery system, as an inhibitor of enzymes, and as an antioxidant. Additionally, further research is needed to fully understand the mechanism of action of Methyl 2-bromo-3-cyano-4-methylphenylacetate and to identify potential therapeutic uses. Additionally, further research is needed to identify potential toxic effects and to develop methods for safe and effective use in laboratory experiments.
Eigenschaften
IUPAC Name |
methyl 2-(2-bromo-3-cyano-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-3-4-8(5-10(14)15-2)11(12)9(7)6-13/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCLVOGEADBSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CC(=O)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-cyano-4-methylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1417006.png)




![3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione](/img/structure/B1417013.png)
![[3-(3-Methylbutoxy)phenyl]boronic acid](/img/structure/B1417015.png)


![6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417020.png)


![N-[(2,5-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1417026.png)